molecular formula C16H13NO4S B143421 2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate CAS No. 132465-10-2

2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No. B143421
CAS RN: 132465-10-2
M. Wt: 315.3 g/mol
InChI Key: KCGLTUBCAGZLHP-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate, or 2-TECP, is a novel compound with a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. It has been studied extensively in both in vitro and in vivo models, and its potential for therapeutic applications is an area of growing interest.

Scientific Research Applications

Lipoxygenase Inhibition

Lipoxygenases are a family of enzymes that oxidize fatty acids to produce lipid mediators, which play a crucial role in several physiological and pathological processes, including inflammation, allergy, and cancer. 2-TEDC has been identified as a potent inhibitor of 5-, 12-, and 15-lipoxygenase . The IC50 values (the concentration of the inhibitor where the response is reduced by half) are 0.09, 0.013, and 0.5 μM respectively . This suggests that 2-TEDC could be used in research to study the role of lipoxygenases in various biological processes and diseases.

Mechanism of Action

Target of Action

2-TEDC, also known as 2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate, is a potent inhibitor of 5-, 12-, and 15-lipoxygenase . Lipoxygenases are a family of enzymes that oxidize fatty acids to produce lipid mediators, which play a crucial role in cell signaling and inflammation.

Mode of Action

2-TEDC interacts with its targets, the lipoxygenases, by inhibiting their enzymatic activity. The IC50 values, which represent the concentration of 2-TEDC required to inhibit 50% of the enzyme’s activity, are 0.09 μM for 5-lipoxygenase, 0.013 μM for 12-lipoxygenase, and 0.5 μM for 15-lipoxygenase . This inhibition disrupts the production of lipid mediators, thereby affecting cell signaling and inflammatory responses.

Result of Action

The primary result of 2-TEDC’s action is the inhibition of lipoxygenase activity, leading to a decrease in the production of lipid mediators. This can result in reduced inflammation and altered immune responses. It has been suggested that 2-TEDC could be used for the research of atherosclerosis , a disease characterized by inflammation and the buildup of plaques in the arteries.

properties

IUPAC Name

2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c17-10-12(8-11-3-4-14(18)15(19)9-11)16(20)21-6-5-13-2-1-7-22-13/h1-4,7-9,18-19H,5-6H2/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGLTUBCAGZLHP-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CCOC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-thiophen-2-ylethyl (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate

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